![molecular formula C22H22N4O2 B5521320 2-[4-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B5521320.png)
2-[4-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-1-piperazinyl]ethanol
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Description
The compound belongs to a class of chemicals with a complex structure involving benzofuro[3,2-d]pyrimidine, phenyl, and piperazine moieties. Its relevance spans various fields in chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions. For instance, the synthesis of a structurally similar compound, 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, was achieved by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine, yielding an 88.5% product yield under optimized conditions (Wang Jin-peng, 2013).
Molecular Structure Analysis
Compounds in this class typically exhibit planar fused-ring systems, as observed in a related compound, where the benzofuro[3,2-d]pyrimidine moiety was nearly planar and formed a significant dihedral angle with a central benzene ring (Li Li et al., 2012).
Chemical Reactions and Properties
The chemical reactions involving this class of compounds are complex and can yield a variety of products, depending on the reactants and conditions used. For example, certain derivatives have been synthesized using multi-component reactions and characterized by various spectroscopic methods (R. Rajkumar et al., 2014).
Physical Properties Analysis
Compounds with similar structures often crystallize in specific systems, with intermolecular hydrogen bonding playing a crucial role in their crystal packing. For instance, a related compound exhibited O-H···O and N-H···O hydrogen-bonding interactions in its crystal structure (Zheng-Hong Zhang et al., 2009).
Scientific Research Applications
Synthesis and Microbial Studies
Research has shown the synthesis of new pyridine derivatives, exploring their potential in microbial studies. These compounds were evaluated for their antibacterial and antifungal activities, indicating their relevance in developing new antimicrobial agents (Patel & Agravat, 2007).
Enzyme Involvement in Metabolism
A novel antidepressant, Lu AA21004, was studied to identify the cytochrome P450 enzymes involved in its oxidative metabolism. This research provides insights into the metabolic pathways of pharmaceutical compounds, contributing to the understanding of drug metabolism and its implications for drug development (Hvenegaard et al., 2012).
Structural Studies
The synthesis and structural analysis of certain compounds reveal their complex molecular architecture, contributing to the field of crystallography and molecular design. These studies can guide the development of new materials or drugs with desired physical and chemical properties (Li et al., 2012).
Antimicrobial and Antiproliferative Activities
Several studies have synthesized new compounds and evaluated their antimicrobial and antiproliferative activities. This research is crucial for discovering new therapeutic agents against various diseases and infections. For example, novel 2-arylideneaminobenzimidazole derivatives showed potential antiproliferative activity, offering a basis for further exploration in cancer therapy (Nowicka et al., 2015).
Novel Synthesis Methods
Research on the synthesis of new tetrahydrobenzo[b]thiophene derivatives under microwave irradiation highlights the importance of innovative synthesis methods in accelerating chemical reactions and improving yield. Such studies are vital for the advancement of synthetic chemistry and the development of more efficient drug synthesis protocols (Abdalha et al., 2011).
properties
IUPAC Name |
2-[4-(2-phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-15-14-25-10-12-26(13-11-25)22-20-19(17-8-4-5-9-18(17)28-20)23-21(24-22)16-6-2-1-3-7-16/h1-9,27H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNXYCBWCYPVGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC(=NC3=C2OC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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